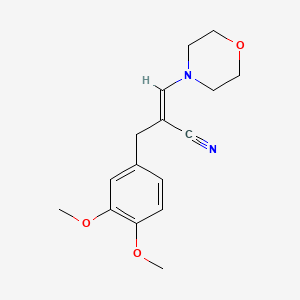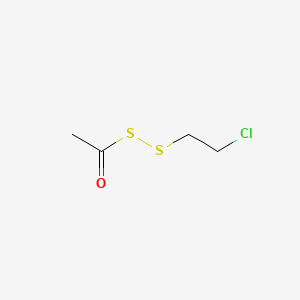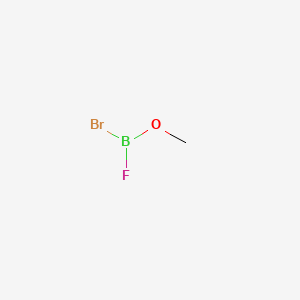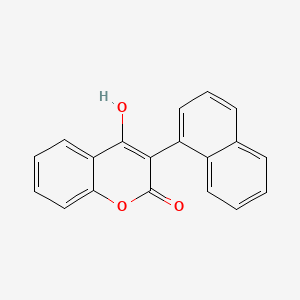
4-Hydroxy-3-(1-naphthyl)coumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(1-naphthyl)coumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological activities Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(1-naphthyl)coumarin typically involves the condensation of 4-hydroxycoumarin with 1-naphthaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-(1-naphthyl)coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Substitution: Electrophilic substitution reactions can occur at the naphthyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-3-(1-naphthyl)coumarin.
Reduction: Formation of 4-hydroxy-3-(1,2,3,4-tetrahydro-1-naphthyl)coumarin.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-Hydroxy-3-(1-naphthyl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticoagulant properties, similar to other coumarin derivatives like warfarin.
Industry: Utilized in the development of fluorescent dyes and sensors due to its photophysical properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-(1-naphthyl)coumarin involves its interaction with various molecular targets. In the context of its anticoagulant properties, it inhibits vitamin K epoxide reductase, an enzyme crucial for the activation of clotting factors. This inhibition leads to a decrease in the levels of active clotting factors, thereby exerting an anticoagulant effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Warfarin: Another coumarin derivative with potent anticoagulant properties.
Dicoumarol: A naturally occurring anticoagulant found in spoiled sweet clover.
4-Hydroxycoumarin: The parent compound, widely used in the synthesis of various derivatives.
Uniqueness
4-Hydroxy-3-(1-naphthyl)coumarin is unique due to the presence of the naphthyl group, which enhances its chemical stability and potential for diverse applications. The naphthyl group also contributes to its distinct photophysical properties, making it valuable in the development of fluorescent probes and sensors .
Propriétés
Numéro CAS |
39923-41-6 |
|---|---|
Formule moléculaire |
C19H12O3 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
4-hydroxy-3-naphthalen-1-ylchromen-2-one |
InChI |
InChI=1S/C19H12O3/c20-18-15-9-3-4-11-16(15)22-19(21)17(18)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,20H |
Clé InChI |
HOHNSHNCSSSVEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4OC3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


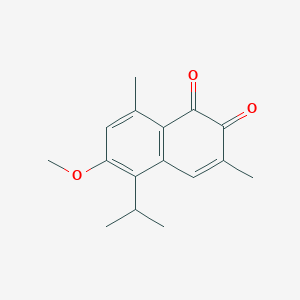
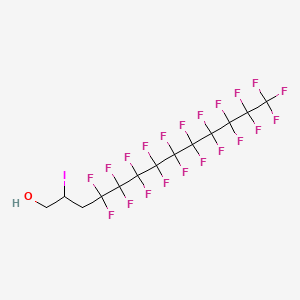
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)
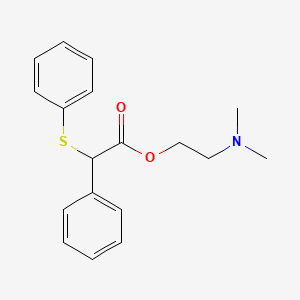


![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)

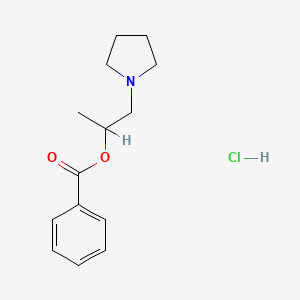
![2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677419.png)
